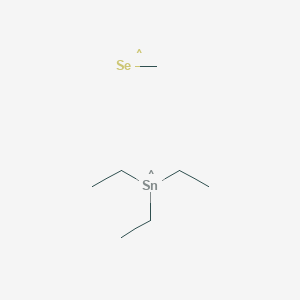
Methylselanyl--triethylstannyl (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylselanyl–triethylstannyl (1/1) is an organometallic compound that contains both selenium and tin atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–triethylstannyl (1/1) typically involves the reaction of methylselanyl compounds with triethylstannyl reagents. One common method is the reaction of methylselanyl chloride with triethylstannyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of Methylselanyl–triethylstannyl (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methylselanyl–triethylstannyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and triethylstannyl oxide.
Reduction: Reduction reactions can convert the compound into simpler organotin and organoselenium compounds.
Substitution: The selenium and tin atoms can be substituted with other functional groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenium dioxide and triethylstannyl oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.
Applications De Recherche Scientifique
Methylselanyl–triethylstannyl (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium and tin atoms into organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: The compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Methylselanyl–triethylstannyl (1/1) involves its interaction with molecular targets such as enzymes and cellular components. The selenium and tin atoms can form bonds with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, resulting in the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methylselanyl–triethylstannyl (1/1) include other organoselenium and organotin compounds, such as:
- Methylselanyl–trimethylstannyl
- Ethylselanyl–triethylstannyl
- Phenylselanyl–triethylstannyl
Uniqueness
Methylselanyl–triethylstannyl (1/1) is unique due to the specific combination of selenium and tin atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, catalysis, and materials science.
Propriétés
Formule moléculaire |
C7H18SeSn |
|---|---|
Poids moléculaire |
299.90 g/mol |
InChI |
InChI=1S/3C2H5.CH3Se.Sn/c4*1-2;/h3*1H2,2H3;1H3; |
Clé InChI |
VOIZJCZJRJIDEI-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)CC.C[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


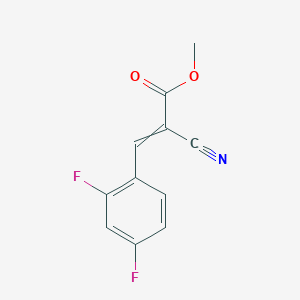
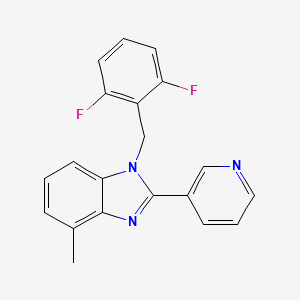
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)

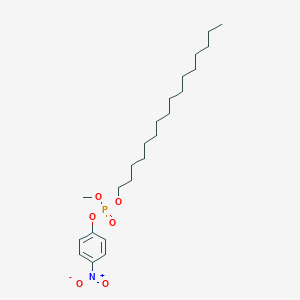
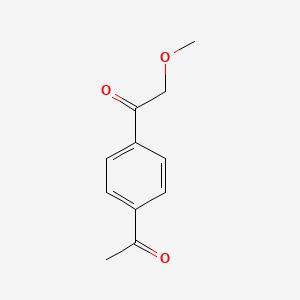
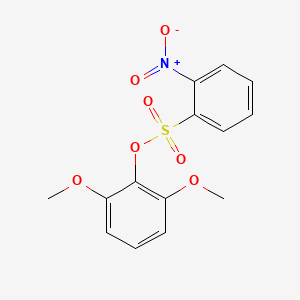
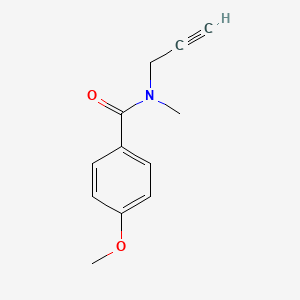

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
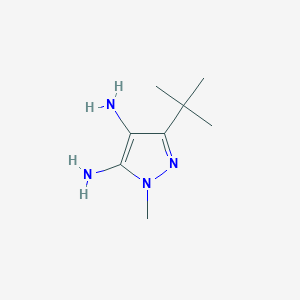
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
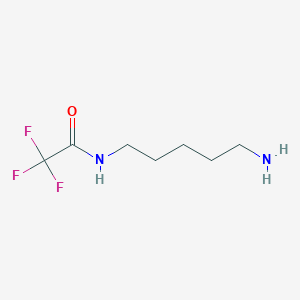
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
